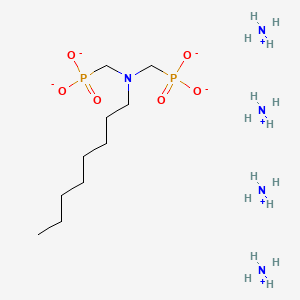

Tetraammonium ((octylimino)bis(methylene))bisphosphonate

Description

Properties

CAS No. |

94113-32-3 |

|---|---|

Molecular Formula |

C10H37N5O6P2 |

Molecular Weight |

385.38 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |

InChI |

InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |

InChI Key |

ROGYYLQRCJOSSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the reaction of phosphonic acid derivatives with ammonium salts under controlled laboratory conditions. This approach leverages the bisphosphonate backbone, where the phosphonate groups are introduced via phosphonic acid or its derivatives, and the tetraammonium salt form is achieved by ammonium ion incorporation.

Classical Bisphosphonate Synthesis Methods

The classical method for synthesizing bisphosphonates, including compounds structurally related to this compound, involves heating a suitable carboxylic acid with phosphorous acid and phosphorus trichloride, followed by hydrolysis to yield the bisphosphonate product. This method is well-established but typically slow, often requiring one or more days to complete.

- Key reagents: Carboxylic acid, phosphorous acid, phosphorus trichloride

- Conditions: Heating under controlled temperature, followed by hydrolysis

- Limitations: Slow reaction rates, intermediate solidification, and potential use of hazardous solvents

Improved Synthetic Strategies

To overcome the limitations of classical methods, various improved synthetic strategies have been developed:

- Use of alternative solvents: Methanesulfonic acid, sulfolane, and ionic liquids have been employed to enhance reaction homogeneity and efficiency.

- Microwave irradiation: This technique significantly reduces reaction time while maintaining comparable yields, making it suitable for preparative scale synthesis of bisphosphonates.

- One-pot reactions: Recent methodologies involve one-pot reactions of carboxylic acids with tris(trimethylsilyl) phosphite in the presence of reducing agents like catecholborane, facilitating the synthesis of α-hydroxy bisphosphonates and related compounds.

- Catalyst-assisted protocols: The use of catalysts such as CuO nanoparticles, ZnO nanoparticles, and rGO-SO3H under microwave conditions has been reported to promote efficient and green synthesis of aminobisphosphonates.

Adaptation for this compound

Though specific step-by-step protocols for this compound are limited, the synthesis typically adapts these general bisphosphonate preparation methods:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of bisphosphonate backbone | Reaction of octylamine derivatives with phosphorous acid and phosphorus trichloride or tris(trimethylsilyl) phosphite | Controlled heating or microwave irradiation |

| 2 | Introduction of ammonium ions | Treatment with ammonium salts (e.g., ammonium hydroxide) | Produces tetraammonium salt form |

| 3 | Purification | Crystallization or precipitation from aqueous or polar solvents | Ensures product purity |

This approach ensures the incorporation of the octylimino moiety and bis(methylene)bisphosphonate units, resulting in the final tetraammonium salt.

Comparative Data Table of Synthetic Methods for Bisphosphonates (Including Related Compounds)

| Methodology | Reagents | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical heating with phosphorous acid and phosphorus trichloride | Carboxylic acid, phosphorous acid, PCl3 | 1-3 days | Moderate to high | Well-established, straightforward | Slow, intermediate solidification, hazardous solvents |

| Microwave-assisted synthesis | Same as classical, with microwave irradiation | Minutes to hours | Comparable to classical | Faster, scalable, greener | Requires microwave equipment |

| One-pot reaction with tris(trimethylsilyl) phosphite and catecholborane | Carboxylic acid, tris(trimethylsilyl) phosphite, catecholborane | Hours | High | Access to diverse bisphosphonates, avoids protection steps | Specialized reagents |

| Catalyst-assisted microwave synthesis | Amines, dialkyl phosphite, triethyl orthoformate, catalysts (CuO, ZnO, rGO-SO3H) | Minutes to hours | High | Eco-friendly, efficient | Catalyst preparation needed |

Research Findings on Synthesis Optimization

- Solvent effects: The use of methanesulfonic acid and ionic liquids improves reaction homogeneity and yield by preventing intermediate solidification during phosphonylation steps.

- Microwave irradiation: Studies confirm that microwave-assisted synthesis reduces reaction times from days to minutes without compromising yields or product purity.

- Green chemistry approaches: Catalyst-assisted microwave protocols have been developed to minimize environmental impact and improve reaction efficiency, which is particularly relevant for aminobisphosphonates similar to this compound.

- Versatility of one-pot methods: One-pot reactions with tris(trimethylsilyl) phosphite allow for structural diversity and easier access to nitrogen-containing bisphosphonates, which is crucial for compounds with octylimino groups.

Summary and Outlook

The preparation of this compound is primarily achieved through adaptations of classical bisphosphonate synthesis methods involving phosphonic acid derivatives and ammonium salts. Advances in synthetic chemistry, including microwave-assisted synthesis, alternative solvents, and catalyst-mediated protocols, have greatly enhanced the efficiency, scalability, and environmental friendliness of these preparations.

While direct, detailed synthetic protocols specific to this compound are scarce, the compound’s synthesis is well-supported by general bisphosphonate chemistry literature. Future research may focus on refining these methods to optimize yield, purity, and cost-effectiveness for this compound, potentially expanding its applications in biochemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium [(octylimino)bis(methylene)]bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The bisphosphonate group can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Conditions: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonate derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

1. Medicine

- Osteoporosis Treatment : As a bisphosphonate, this compound shows significant promise in treating osteoporosis and other metabolic bone diseases. Its ability to inhibit osteoclast activity results in improved bone mineral density (BMD) and reduced fracture risk. Studies indicate that similar compounds lead to substantial reductions in vertebral and nonvertebral fractures among postmenopausal women with osteoporosis .

- Mechanistic Studies : Ongoing research is investigating the detailed interactions at the molecular level with various biological targets, which may lead to new therapeutic applications.

2. Chemistry

- Reagent in Synthesis : The compound is utilized as a reagent in various chemical reactions and synthesis processes. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions under controlled conditions .

3. Industry

- Specialized Materials Production : Tetraammonium ((octylimino)bis(methylene))bisphosphonate is used in industrial processes for producing specialized materials and chemicals, leveraging its chemical properties for enhanced performance .

- Efficacy in Osteoporosis Treatment : A study demonstrated that this compound significantly improved bone mineral density in ovariectomized mice compared to untreated controls. This highlights its potential as a therapeutic agent for osteoporosis .

- Chemical Reactivity : Research involving the compound's reactivity showed that it could be effectively used as a reagent for synthesizing other biologically active molecules, demonstrating its versatility in medicinal chemistry .

Future Directions and Research Needs

While current findings on this compound are promising, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Key areas for future investigation include:

- Long-term Safety Profiles : Understanding potential side effects associated with prolonged use.

- Comparative Efficacy Studies : Direct comparisons with established bisphosphonates to ascertain relative effectiveness.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

Mechanism of Action

The mechanism of action of tetraammonium [(octylimino)bis(methylene)]bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group in the compound allows it to bind to hydroxyapatite in bones, inhibiting bone resorption by osteoclasts. This mechanism is similar to other bisphosphonates, which are known to reduce osteoclast activity and promote osteoclast apoptosis .

Comparison with Similar Compounds

Methylene vs. Hydroxyethylene Bisphosphonates

- Methylene Bisphosphonates: The P–C–P backbone in this compound resists enzymatic hydrolysis, making it stable in vivo. This contrasts with hydroxyethylene bisphosphonates (e.g., zoledronate), where a hydroxyl group enhances bone affinity but reduces metabolic stability .

- Bone-Binding Strength : Bond lengths between phosphoryl oxygen and Ca²⁺ (≈2.3–2.5 Å) determine binding efficacy. Methylene bisphosphonates exhibit slightly longer Ca²⁺–O distances (2.45 Å) compared to diphosphates (2.30 Å), suggesting moderate but sufficient affinity for hydroxyapatite .

Q & A

Q. What are the optimal synthetic conditions for Tetraammonium ((octylimino)bis(methylene))bisphosphonate to achieve high yield and purity?

Methodological Answer: The synthesis involves refluxing bromoamino bisphosphonate precursors with excess dimethylamine in ethanol/water (1:1 v/v) at 80–90°C for 1.5 hours. Reaction progress is monitored via TLC (1% NH₄OH in acetone, Rf = 0.95). Post-reaction, the mixture is diluted with water (pH 11), extracted with chloroform, dried over MgSO₄, and evaporated under reduced pressure to yield an orange oil. Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) is recommended to isolate the product . Variations in alkyl chain length (e.g., octyl vs. hexyl) require adjusting precursor stoichiometry, as seen in analogous triammonium salts .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- ¹H/³¹P NMR: The octyl chain protons appear as a triplet at δ 0.88 ppm (terminal CH₃) and a multiplet at δ 1.2–1.4 ppm (methylene groups). The phosphonate groups (PO₃²⁻) resonate as a doublet near δ 15–20 ppm in ³¹P NMR.

- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks at m/z ≈ 450–470 (exact mass depends on isotopic distribution). Fragmentation patterns should confirm the bisphosphonate backbone and octylimino linkage.

Cross-reference with crystallographic data from related bisphosphonates (e.g., bond angles and torsional parameters in bis(tetraphenylphosphonium) complexes) can validate structural assignments .

Q. What methods are suitable for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Monitor at 210 nm; retention time typically 8–10 minutes.

- TLC: Silica gel plates with 1% NH₄OH in acetone (Rf ≈ 0.3–0.4 for pure product).

- Elemental Analysis: Match calculated and observed C, H, N, and P percentages (e.g., C ~35%, N ~5%, P ~15%) .

Q. How does the compound interact with divalent metal ions under varying pH conditions?

Methodological Answer: Conduct titration experiments with Ca²⁺, Mg²⁺, or Fe³⁺ in buffered solutions (pH 4–10). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify unbound metal ions. Chelation efficiency peaks at pH 7–8 due to deprotonation of phosphonate groups, as observed in triammonium analogs . For competitive binding studies, employ fluorescence spectroscopy with metal-sensitive probes (e.g., Fura-2 for Ca²⁺).

Q. What stability considerations are critical for long-term storage?

Methodological Answer: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the phosphonate groups. Aqueous solutions should be buffered at pH 9–10 (ammonium bicarbonate) to avoid degradation. Monitor stability via periodic ³¹P NMR; decomposition manifests as new peaks near δ 0–5 ppm (free phosphate) .

Advanced Research Questions

Q. How can contradictions in reported chelation affinities across studies be resolved?

Methodological Answer: Discrepancies often arise from differences in ionic strength, counterion effects (e.g., Na⁺ vs. NH₄⁺), or pH calibration. Standardize experimental conditions using IUPAC-recommended buffers (e.g., TRIS for pH 7–9). Perform isothermal titration calorimetry (ITC) to measure binding constants (Kd) directly, comparing results with computational docking simulations (e.g., AutoDock Vina) .

Q. What experimental designs are optimal for studying the impact of alkyl chain length on bioactivity?

Methodological Answer: Synthesize homologs with hexyl, heptyl, and nonyl chains using methods analogous to . Evaluate bioactivity (e.g., antimicrobial or osteoclast inhibition) via:

- Microplate assays: Measure MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus).

- TRAP staining: Quantify osteoclast activity in cell cultures treated with varying chain-length derivatives.

Correlate results with logP values (octanol-water partitioning) to assess hydrophobicity-driven activity .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer: Perform molecular dynamics (MD) simulations using software like GROMACS. Parameterize the compound’s force field with quantum mechanical data (DFT at B3LYP/6-31G* level). Dock into target proteins (e.g., farnesyl pyrophosphate synthase) via AutoDock, focusing on hydrogen bonding between phosphonate groups and active-site residues (e.g., Lys vs. Arg). Validate predictions with mutagenesis studies .

Q. What advanced techniques characterize crystallographic or supramolecular structures?

Methodological Answer:

- Single-crystal X-ray diffraction: Grow crystals via vapor diffusion (acetonitrile/water). Resolve the octyl chain’s conformation and ammonium-phosphonate hydrogen-bonding network.

- SAXS/WAXS: Study solution-phase aggregation behavior at varying concentrations (0.1–10 mM).

Refer to crystallographic data from bis(tetraphenylphosphonium) complexes for bond-angle benchmarks .

Q. How should researchers address discrepancies in solubility data across publications?

Methodological Answer: Solubility varies with counterion (e.g., triammonium vs. tripotassium salts) and pH. Use a standardized shake-flask method: Saturate the compound in buffered solutions (pH 4–10), filter, and quantify dissolved material via UV-Vis (λ = 220 nm). Compare with Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.